molecular formula C₂₀H₂₆O₃ B1146663 4-Oxo-(9-cis,13-cis)-Retinoic Acid CAS No. 1391062-39-7

4-Oxo-(9-cis,13-cis)-Retinoic Acid

Cat. No.: B1146663
CAS No.: 1391062-39-7
M. Wt: 314.42
InChI Key:
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Description

4-Oxo-(9-cis,13-cis)-Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. Retinoic acids are known for their significant roles in cellular differentiation, growth, and apoptosis. The 4-oxo derivative is particularly interesting due to its unique structural configuration, which includes the 9-cis and 13-cis isomers.

Scientific Research Applications

4-Oxo-(9-cis,13-cis)-Retinoic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other retinoic acid derivatives.

    Biology: Studied for its role in cellular differentiation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.

    Industry: Utilized in the formulation of skincare products due to its effects on skin cell turnover and regeneration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-(9-cis,13-cis)-Retinoic Acid typically involves the oxidation of 9-cis and 13-cis retinoic acids. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the formation of the 4-oxo group without affecting the cis configurations.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group back to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the 4-oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: More oxidized retinoic acid derivatives.

    Reduction: 4-Hydroxy-(9-cis,13-cis)-Retinoic Acid.

    Substitution: Derivatives with different functional groups replacing the 4-oxo group.

Mechanism of Action

The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation, growth, and apoptosis. The 4-oxo group enhances the compound’s binding affinity and specificity for these receptors, leading to more pronounced biological effects.

Comparison with Similar Compounds

    All-trans-Retinoic Acid: Known for its role in treating acute promyelocytic leukemia.

    13-cis-Retinoic Acid: Commonly used in the treatment of severe acne.

    9-cis-Retinoic Acid: Studied for its potential in treating various cancers and skin disorders.

Uniqueness: 4-Oxo-(9-cis,13-cis)-Retinoic Acid is unique due to its dual cis configurations and the presence of the 4-oxo group. These structural features confer distinct biological activities and receptor binding properties compared to other retinoic acid derivatives.

Properties

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-VOYGUGQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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